

Methyl Methanesulfonate (MMS): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Methanesulfonate	
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Introduction

Methyl methanesulfonate (MMS), also known as methyl mesylate, is a potent monofunctional alkylating agent widely utilized in biomedical research.[1] Its primary application lies in its ability to induce DNA lesions, making it an invaluable tool for studying DNA damage response (DDR), repair pathways, and mutagenesis.[2][3] As an ester of methanesulfonic acid, MMS introduces methyl groups onto DNA, primarily at the N7 position of guanine and the N3 position of adenine.[4][5][6][7][8] This activity disrupts DNA replication and transcription, triggering complex cellular signaling cascades that determine cell fate—be it cell cycle arrest, DNA repair, or programmed cell death.[5][7] This document provides a detailed overview of the physical and chemical properties of MMS, its mechanism of action, relevant experimental protocols, and critical safety information.

Physical and Chemical Properties

Methyl **methanesulfonate** is a colorless to pale yellow or amber liquid at room temperature.[2] [4][9][10] It is characterized by its high solubility in water and various organic solvents, a property that facilitates its use in a wide range of experimental settings.[9][11][12]

Table 1: General and Chemical Properties of Methyl Methanesulfonate



Property	Value	Reference(s)
IUPAC Name	methyl methanesulfonate	[13]
Synonyms	MMS, Methyl mesylate, Methanesulfonic acid methyl ester	[2][13]
CAS Number	66-27-3	[11][13]
Molecular Formula	C2H6O3S	[4]
Molecular Weight	110.13 g/mol	[4][11]
Chemical Structure	CH ₃ SO ₂ OCH ₃	[13]

Table 2: Physical Characteristics of Methyl Methanesulfonate

Property	Value	Reference(s)
Appearance	Colorless to amber liquid	[2][9]
Melting Point	20 °C (68 °F)	[9][12][14]
Boiling Point	202-203 °C (395.6-397.4 °F)	[4][9][14]
Density/Specific Gravity	1.294 - 1.3434 g/cm ³ at 20-25 °C	[4][9][11]
Vapor Pressure	0.31 mmHg at 25 °C	[9]
Flash Point	104 °C (219.2 °F)	[14][15]
log K_ow_ (Octanol-Water Partition Coefficient)	-0.66	[9]

Table 3: Solubility Profile of Methyl Methanesulfonate



Solvent	Solubility	Reference(s)
Water	Highly soluble / Miscible (approx. 200 g/L at 20 °C)	[4][11]
Dimethylformamide	Soluble	[9][12]
Propylene Glycol	Soluble	[9][12]
Alcohols (e.g., Methanol)	Good miscibility	[11]
Acetone	Good miscibility	[11]
Nonpolar Solvents	Slightly soluble	[9][12]

Chemical Reactivity and Stability

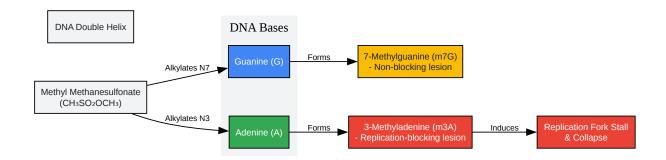
MMS is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][13] In moist environments, it undergoes hydrolysis with a half-life of approximately 4.56 hours at 25°C.[4][9] Upon combustion, it can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[15]

The primary reactivity of MMS stems from its function as a potent alkylating agent, which is the basis for its biological effects. It readily reacts with nucleophilic sites in biological macromolecules, most notably the nitrogen and oxygen atoms in DNA bases.[11][16]

Mechanism of Action and Biological Effects

MMS exerts its genotoxic effects by covalently attaching a methyl group to DNA bases, forming DNA adducts.[2] This alkylation process primarily targets the N7 position of guanine (~80% of adducts) and the N3 position of adenine (~10% of adducts).[5][6][7][8] While 7-methylguanine (m7G) is not considered highly cytotoxic, the N3-methyladenine (m3A) adduct is a lethal lesion that physically blocks the progression of DNA polymerases during replication.[7][8]



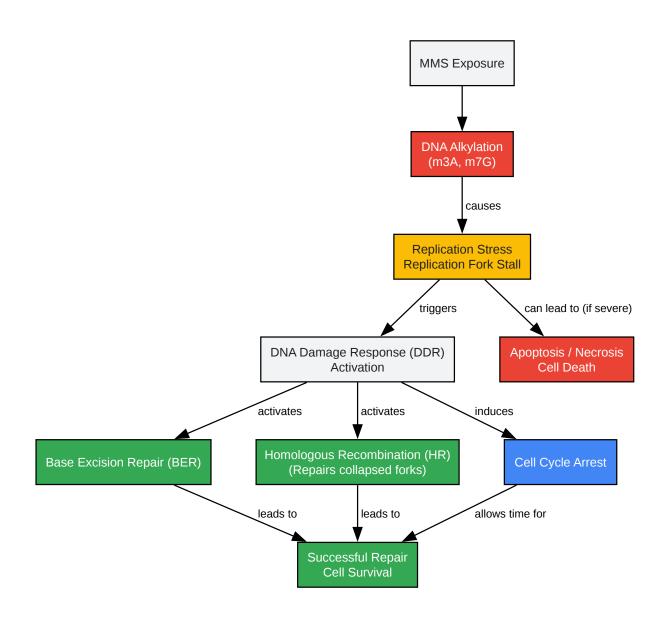


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Caption: Mechanism of MMS-induced DNA alkylation.

This blockage of DNA replication triggers a sophisticated cellular signaling network known as the DNA Damage Response (DDR). The cell cycle is arrested to provide time for repair.[5] The primary pathway for repairing MMS-induced lesions is Base Excision Repair (BER), which recognizes and removes the damaged bases.[6][8] If the damage is extensive or if replication forks collapse, other pathways like Homologous Recombination (HR) are activated to repair the resulting DNA strand breaks.[6][8] If the damage is irreparable, the cell may undergo apoptosis (programmed cell death) or necrosis.[7][17]





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Caption: DNA Damage Response (DDR) pathway to MMS.



Experimental Protocols

Working with MMS requires strict adherence to safety protocols and well-defined experimental procedures.

Safe Handling and Storage

MMS is classified as a hazardous substance, a probable human carcinogen, and a mutagen.[4] [15] Therefore, all work must be conducted in a certified chemical fume hood.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., PVC or nitrile), and safety goggles with side shields.[15] Do not wear contact lenses.
 [15]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood.[14][18] Avoid all
 personal contact, including inhalation of vapors and direct skin or eye contact.[19] Use safety
 pipettes for all transfers; never pipette by mouth.[13] Wash hands thoroughly with soap and
 water after handling.[15][19]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[14]
 [15][18] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][15] Keep refrigerated for long-term stability.[14]
- Spill Cleanup:
 - Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite.[15][19] Place the material in a suitable, labeled container for chemical waste disposal.[15][19]
 - Major Spills: Evacuate the area and move upwind. Alert emergency responders.[15] Wear full-body protective clothing and a self-contained breathing apparatus. Prevent spillage from entering drains or water courses.[15]
- Waste Disposal: Dispose of MMS waste and contaminated materials as hazardous chemical waste, in accordance with local, state, and federal regulations.

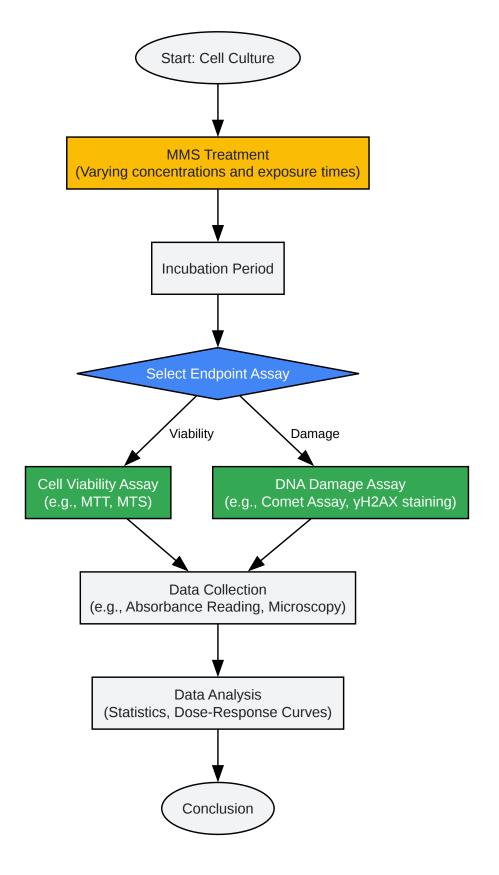




General Experimental Workflow for Assessing MMS Genotoxicity

The following diagram outlines a typical workflow for studying the effects of MMS on cultured cells.





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Caption: General workflow for MMS genotoxicity studies.



Protocol: Cell Viability (MTS) Assay

This protocol is adapted from standard methods to measure cell metabolic activity as an indicator of viability following MMS treatment.[20][21]

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- MMS Treatment: Prepare a series of MMS dilutions in complete cell culture medium.
 Remove the old medium from the cells and add 100 μL of the medium containing the desired final concentrations of MMS (e.g., 0, 50, 100, 200, 400, 800 μM).[17] Include wells with medium only for background control.
- Incubation: Incubate the plates for the desired exposure period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.[22]
- MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 μL of the MTS solution to each well.[21]
- Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product. [21]
- Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
 [21]
- Data Analysis: Subtract the average absorbance of the background control wells from all other values. Normalize the results to the untreated control cells (which represent 100% viability) and plot cell viability (%) against MMS concentration.

Protocol: DNA Damage Quantification (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[23]



- Cell Preparation: After MMS treatment for the desired time, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. All subsequent steps should be performed under dim light to prevent artifactual DNA damage.
- Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on ice.
- Cell Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step lyses the cells and nuclear membranes, leaving behind nucleoids containing supercoiled DNA.
- Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.
- Electrophoresis: Apply a voltage to the electrophoresis tank (typically ~1 V/cm) for 20-30 minutes. Fragmented DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."
- Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA using a fluorescent dye (e.g., SYBR Green or propidium iodide).
- Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture
 images and use specialized software to quantify the extent of DNA damage, typically by
 measuring the percentage of DNA in the comet tail ("Percent Tail DNA").[23] An increase in
 tail intensity corresponds to a higher level of DNA damage.

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